REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>CN(C)C=O>[CH2:16]([N:8]([CH2:6][CH2:5][CH2:4][CH2:10][CH3:9])[C:7]1[CH:9]=[CH:10][C:4]([Br:3])=[C:5]([C:11]([F:12])([F:13])[F:14])[CH:6]=1)[CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol
|
Type
|
CUSTOM
|
Details
|
partitioned between water and petroleum ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified via flash column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)N(C1=CC(=C(C=C1)Br)C(F)(F)F)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.84 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |